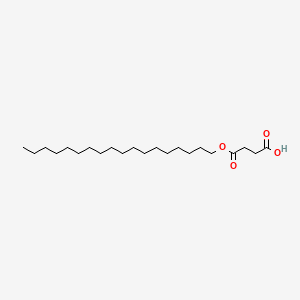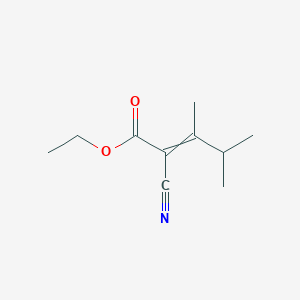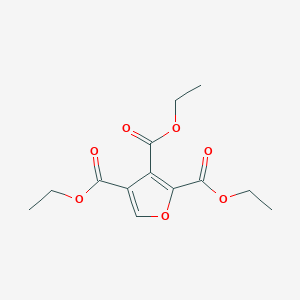![molecular formula C14H9N3O6 B15076652 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene CAS No. 65200-01-3](/img/structure/B15076652.png)
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H9N3O6. This compound is characterized by the presence of nitro groups and a phenyl ring, making it a member of the nitroaromatic family. It is primarily used in scientific research and has various applications in chemistry and industry.
Méthodes De Préparation
The synthesis of 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene typically involves the nitration of a suitable precursor. One common method is the reaction of 2,4-dinitrochlorobenzene with a nitrophenyl ethene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the nitration process . Industrial production methods may involve large-scale nitration reactors and stringent safety protocols due to the explosive nature of nitro compounds.
Analyse Des Réactions Chimiques
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding nitrobenzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield amine derivatives.
Substitution: The nitro groups in the compound make it susceptible to nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This interaction facilitates nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles. The molecular targets and pathways involved in these reactions are primarily the aromatic ring and the nitro groups .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene include:
2,4-dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-dinitro-1-(trifluoromethoxy)benzene: Used as an intermediate in organic synthesis.
Stilbene, 2,2’-dinitro-, (E): Used in the study of photochemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research and industry.
Propriétés
Numéro CAS |
65200-01-3 |
|---|---|
Formule moléculaire |
C14H9N3O6 |
Poids moléculaire |
315.24 g/mol |
Nom IUPAC |
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)12-8-7-11(14(9-12)17(22)23)6-5-10-3-1-2-4-13(10)16(20)21/h1-9H/b6-5+ |
Clé InChI |
ZFNHLPUHTFNCSA-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)

![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)

